molecular formula C15H21ClN2O3S B2951673 2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235395-04-6

2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2951673
CAS RN: 1235395-04-6
M. Wt: 344.85
InChI Key: FCBXDHNLIHEKIZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by the name of TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a selective inhibitor of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR). Inhibition of BTK blocks the downstream signaling pathways, which leads to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide have been studied extensively. Inhibition of BTK leads to the inhibition of downstream signaling pathways, which results in the inhibition of cell proliferation and survival. This compound has been shown to be effective in the treatment of various types of cancer, including leukemia, lymphoma, and multiple myeloma.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide in lab experiments include its selectivity for BTK, its potent inhibition of downstream signaling pathways, and its potential applications in cancer treatment. The limitations of using this compound in lab experiments include its high cost, its limited availability, and its potential toxicity.

Future Directions

There are several future directions for the research on 2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide. One potential direction is to study the combination of this compound with other inhibitors of BTK or other signaling pathways. Another potential direction is to study the potential applications of this compound in other diseases, such as autoimmune diseases and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of various types of cancer.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide involves several steps. The first step is the reaction between 2-chlorobenzonitrile and piperidine, which results in the formation of 2-(4-piperidinyl)benzonitrile. The second step involves the reaction between 2-(4-piperidinyl)benzonitrile and methylsulfonyl chloride, which leads to the formation of 2-(4-piperidinyl)methylsulfonylbenzonitrile. The final step involves the reaction between 2-(4-piperidinyl)methylsulfonylbenzonitrile and ethyl chloroacetate, which results in the formation of 2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide.

Scientific Research Applications

2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has been studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. BTK is a key enzyme that plays a crucial role in the survival and proliferation of cancer cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of various types of cancer, including leukemia, lymphoma, and multiple myeloma.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-22(20,21)18-8-6-12(7-9-18)11-17-15(19)10-13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBXDHNLIHEKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

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